3-(4-Fluorophenyl)-5-phenyl-1,2-oxazole
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Overview
Description
3-(4-Fluorophenyl)-5-phenyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the fluorophenyl and phenyl groups in the structure of this compound makes it an interesting compound for various chemical and biological applications.
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)-5-phenyl-1,2-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluorobenzoyl chloride with phenylacetonitrile in the presence of a base such as sodium hydride can lead to the formation of the desired oxazole ring . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-Fluorophenyl)-5-phenyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole products.
Scientific Research Applications
3-(4-Fluorophenyl)-5-phenyl-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-phenyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
3-(4-Fluorophenyl)-5-phenyl-1,2-oxazole can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C15H10FNO |
---|---|
Molecular Weight |
239.24 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10FNO/c16-13-8-6-11(7-9-13)14-10-15(18-17-14)12-4-2-1-3-5-12/h1-10H |
InChI Key |
IBRZPIAZKNCWFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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